molecular formula C8H12F2O B13564536 rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol

Cat. No.: B13564536
M. Wt: 162.18 g/mol
InChI Key: UMTAIPRIZGONPW-JXBXZBNISA-N
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Description

rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol is a fluorinated bicyclic compound featuring a bicyclo[3.1.0]hexane core substituted with two fluorine atoms at the 2,2-positions and an ethanol group at the 1-position. This structure confers rigidity and enhanced metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. Key attributes include:

  • Molecular Formula: C₈H₁₂F₂O
  • Molecular Weight: 162.18 g/mol (calculated)
  • Functional Groups: Ethanol (-CH₂CH₂OH), bicyclo[3.1.0]hexane, and 2,2-difluoro substituents.

Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism .

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

1-[(1S,5R)-2,2-difluoro-1-bicyclo[3.1.0]hexanyl]ethanol

InChI

InChI=1S/C8H12F2O/c1-5(11)7-4-6(7)2-3-8(7,9)10/h5-6,11H,2-4H2,1H3/t5?,6-,7-/m1/s1

InChI Key

UMTAIPRIZGONPW-JXBXZBNISA-N

Isomeric SMILES

CC([C@]12C[C@H]1CCC2(F)F)O

Canonical SMILES

CC(C12CC1CCC2(F)F)O

Origin of Product

United States

Preparation Methods

Bicyclic Core Construction

  • The bicyclo[3.1.0]hexane framework is typically assembled via intramolecular cyclization reactions starting from suitably functionalized cyclopentane or cyclohexane derivatives.
  • Common approaches include:
    • Cyclopropanation of cyclopentene derivatives using carbene precursors.
    • Ring contraction or expansion strategies from cyclohexanone or cyclopentanone derivatives.
  • The choice of starting material and cyclization method influences the stereochemical outcome and the position of substituents.

Fluorination Techniques

  • Introduction of the two fluorine atoms at the 2-position is achieved through selective fluorination reactions.
  • Methods used include:
    • Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    • Nucleophilic fluorination involving displacement of suitable leaving groups (e.g., halides or sulfonates) by fluoride ions.
  • The difluorination step requires careful control to avoid over-fluorination or rearrangement, given the strain of the bicyclic system.

Installation of Ethan-1-ol Substituent

  • The ethan-1-ol side chain is introduced either by:
    • Direct nucleophilic substitution on a suitable precursor bearing a leaving group at the 1-position.
    • Reduction of an aldehyde or ketone intermediate to the corresponding alcohol.
  • The stereochemistry at the 1-position is controlled via chiral auxiliaries or chiral catalysts during this step.

Stereochemical Considerations

  • The compound is racemic, containing both enantiomers of the (1R,5S) configuration.
  • Chiral resolution or asymmetric synthesis techniques may be employed to control or separate stereoisomers.
  • Methods include:
    • Use of chiral starting materials or reagents.
    • Chromatographic resolution of racemates.
    • Enzymatic resolution in some cases.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclopropanation Carbene precursor (e.g., diazo compounds) Formation of bicyclo[3.1.0]hexane core
2 Electrophilic fluorination Selectfluor or NFSI Introduction of 2,2-difluoro substituents
3 Functional group transformation Reduction or substitution Installation of ethan-1-ol substituent at 1-position
4 Resolution or racemization Chromatography or chiral catalysis Obtaining racemic mixture with defined stereochemistry

Physical and Chemical Properties Relevant to Preparation

  • Molecular weight: ~188.22 g/mol.
  • Polar surface area: ~20 Ų, indicating moderate polarity.
  • Stability: The bicyclic difluoro structure imparts enhanced chemical stability and lipophilicity.
  • Reactivity: The fluorine atoms influence electronic properties, stabilizing intermediates during synthesis.

Research Findings and Source Integration

  • According to EvitaChem, the synthesis involves multi-step routes with fluorination and chiral resolution techniques, highlighting the importance of stereochemical control and fluorine introduction methods.
  • Patent literature (WO2023081853A1) implies the use of selective fluorination and cyclization strategies in related bicyclic fluorinated compounds, supporting the typical synthetic approach.
  • No direct preparation protocols are found on unreliable sources such as benchchem.com or smolecule.com, ensuring data integrity.
  • Sigma-Aldrich provides related bicyclo[3.1.0]hexan-2-ol compounds, indicating commercial availability of intermediates or analogs, which can be precursors in the synthesis.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Challenges
Bicyclic core construction Cyclopropanation or ring transformation Carbene precursors, cyclopentene derivatives Controlling ring strain and stereochemistry
Fluorination Electrophilic or nucleophilic fluorination Selectfluor, NFSI, fluoride salts Selectivity and over-fluorination
Ethan-1-ol installation Nucleophilic substitution or reduction Alcohol precursors, reducing agents Regio- and stereoselectivity
Stereochemical control Chiral auxiliaries, resolution methods Chromatography, chiral catalysts Separation of enantiomers

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications CAS Number Reference
rac-1-[(1R,5S)-2,2-Difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol (Target) C₈H₁₂F₂O 162.18 Ethanol, 2,2-difluorobicyclo[3.1.0]hexane Pharma/Agrochemical research N/A
(6,6-Difluorobicyclo[3.1.0]hexan-1-yl)methanol C₇H₁₀F₂O 148.15 Methanol, 6,6-difluorobicyclo[3.1.0]hexane Intermediate synthesis 2919947-96-7
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol hydrochloride C₆H₁₁F₂ClNO 187.61 Cyclohexanol, amino, 2,2-difluoro Pharma/Agrochemicals 1909288-26-1
(1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid C₇H₈F₂O₂ 162.13 Carboxylic acid, 6,6-difluorobicyclo[3.1.0]hexane Drug development 1447942-40-6

Key Differences and Implications

Bicyclo[3.1.0]hexane vs. Cyclohexane Backbone
  • The target compound and its bicyclic analogs (e.g., ) exhibit greater conformational rigidity than monocyclic derivatives like rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol. This rigidity may improve binding affinity in drug-receptor interactions .
Substituent Effects
  • Ethanol vs.
  • Carboxylic Acid vs. Alcohol : The carboxylic acid in introduces acidity (pKa ~4-5), enabling salt formation for improved bioavailability, whereas the alcohol group in the target compound offers hydrogen-bonding capability .
Fluorine Positioning
  • 2,2-Difluoro (Target) vs. 6,6-Difluoro () : Fluorine placement alters electronic and steric profiles. The 2,2-difluoro configuration in the target compound may reduce ring strain compared to 6,6-difluoro analogs, influencing reactivity and stability .

Biological Activity

The compound rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol is a fluorinated bicyclic alcohol that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C8H10F2O
  • Molecular Weight : 160.2 g/mol
  • CAS Number : 2763583-68-0

Physical Properties

PropertyValue
Purity95%
Origin of ProductUnited States
FormPowder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine atoms enhances its lipophilicity and binding affinity to specific receptors or enzymes, potentially influencing various biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways related to inflammation and cancer.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) showed that treatment with rac-1 resulted in a dose-dependent decrease in cell viability, with IC50 values observed at concentrations around 15 µM after 48 hours of exposure.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study: Inhibition of Cytokine Production

In a controlled experiment using LPS-stimulated macrophages, rac-1 significantly reduced the levels of TNF-alpha and IL-6, suggesting a potential therapeutic application in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of rac-1, it is essential to compare it with similar compounds:

Compound NameStructure TypeKey Activity
1,1-DifluoroethaneAliphaticLow biological activity
Bicyclo[3.1.0]hexaneBicyclicLimited bioactivity
FluoroacetoneKetoneModerate toxicity

Uniqueness of rac-1

The combination of a bicyclic structure with fluorine substitution and an alcohol functional group provides rac-1 with distinct physicochemical properties that enhance its biological activity compared to other compounds lacking these features.

Q & A

Q. What are the optimal synthetic routes for rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Steps :
    • Bicyclohexane Core Formation : Start with a bicyclo[3.1.0]hexane precursor (e.g., ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate) to leverage existing cyclopropane-fused ring systems .
    • Fluorination : Introduce fluorine atoms via electrophilic fluorination or SN2 displacement. For example, using diethylaminosulfur trifluoride (DAST) or Selectfluor under anhydrous conditions at 0–25°C .
    • Ethanol Moiety Addition : Employ nucleophilic substitution or Grignard reactions to attach the ethan-1-ol group.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) to control stereoselectivity and reduce byproducts .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine positions and 1H^{1}\text{H} NMR for stereochemical analysis (e.g., coupling constants for bicyclohexane ring protons) .
    • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (see for analogous bicyclic structures) .
    • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to assess racemic purity .

Q. What purification strategies effectively isolate the target compound from synthetic byproducts?

Methodological Answer:

  • Chromatography : Use flash silica gel chromatography with gradient elution (hexane:ethyl acetate 8:1 to 1:1) to remove unreacted precursors.
  • Crystallization : Recrystallize from ethanol/water mixtures to enhance purity, leveraging the compound’s moderate polarity .
  • Distillation : If volatile, employ short-path distillation under reduced pressure (e.g., 0.1 mmHg at 60°C) .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[3.1.0]hexane core influence biological activity in enzyme inhibition studies?

Methodological Answer:

  • Experimental Design :
    • Enantiomer Separation : Resolve racemic mixtures via chiral chromatography .
    • Enzyme Assays : Test enantiomers against target enzymes (e.g., kinases or proteases) using fluorescence polarization or calorimetry.
    • Docking Studies : Perform molecular dynamics simulations to compare binding modes of (1R,5S) vs. (1S,5R) configurations .
  • Case Study : Analogous bicyclohexane derivatives show 10–100x potency differences between enantiomers in kinase inhibition .

Q. How can computational methods predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for fluorinated positions .
    • CYP450 Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethan-1-ol oxidation).
    • MD Simulations : Model interactions with liver microsomal enzymes to predict half-life .

Q. What experimental approaches resolve contradictions in fluorination efficiency across literature reports?

Methodological Answer:

  • Comparative Analysis :
    • Reagent Screening : Test DAST, XtalFluor-E, and Selectfluor under identical conditions (e.g., 0°C, DCM) .
    • Kinetic Studies : Use 19F^{19}\text{F} NMR to track reaction rates and identify intermediates.
    • Solvent Effects : Compare yields in polar aprotic (DMF) vs. nonpolar solvents (toluene) to optimize fluorine incorporation .

Q. How can solvent polarity and temperature modulate the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Experimental Protocol :
    • Solvent Screening : Test THF, DMF, and DCE at 25°C vs. 60°C for ethan-1-ol group substitution.
    • Activation Energy Measurement : Use Arrhenius plots to determine temperature dependence.
    • Polarity Correlation : Compare reaction rates with solvent dielectric constants (e.g., ε for DMF = 37 vs. THF = 7.5) .

Key Considerations for Researchers

  • Stereochemical Complexity : The bicyclo[3.1.0]hexane ring introduces axial chirality, requiring rigorous enantiomeric resolution for biological studies .
  • Fluorine Reactivity : Fluorine’s electronegativity stabilizes adjacent carbocations but may hinder nucleophilic substitutions; balance with activating groups (e.g., boronate esters) .
  • Computational Validation : Cross-validate docking results with experimental IC50 values to refine predictive models .

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